molecular formula C24H21N3OS B2407530 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea CAS No. 2034449-27-7

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2407530
CAS No.: 2034449-27-7
M. Wt: 399.51
InChI Key: JQRKSFLLXHTYKS-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a complex organic compound that features a unique combination of benzhydryl, thiophene, and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

1-benzhydryl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c28-24(26-16-18-11-13-25-22(15-18)21-12-14-29-17-21)27-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-15,17,23H,16H2,(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRKSFLLXHTYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine and thiophene intermediates, followed by their coupling with benzhydryl chloride. The final step involves the formation of the urea linkage through a reaction with an appropriate isocyanate or amine under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, often using agents like lithium aluminum hydride, can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine or thiophene rings, using reagents like sodium hydride or organolithium compounds.

    Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, leading to the formation of amines and carboxylic acids.

Scientific Research Applications

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can be compared with other similar compounds, such as:

    1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea: This compound differs by the position of the thiophene ring, which can influence its chemical reactivity and biological activity.

    1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea: The position of the pyridine ring substitution can affect the compound’s binding affinity and specificity for molecular targets.

    1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea: Similar to the previous compounds, variations in the thiophene and pyridine ring positions can lead to differences in chemical and biological properties.

Biological Activity

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a complex organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H21N3OSC_{24}H_{21}N_{3}OS, with a molecular weight of 399.5 g/mol. The compound features a benzhydryl group, a thiophene ring, and a pyridine moiety, contributing to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC24H21N3OSC_{24}H_{21}N_{3}OS
Molecular Weight399.5 g/mol
CAS Number2034449-27-7

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : The synthesis starts with the preparation of 2-(thiophen-3-yl)pyridine via a Suzuki coupling reaction.
  • Formation of Benzhydryl Intermediate : Benzhydryl chloride is reacted with an amine to form the benzhydryl amine.
  • Coupling Reaction : The benzhydryl amine is coupled with the thiophene-pyridine intermediate in the presence of a coupling agent to form the final urea compound.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the urea linkage and aromatic rings suggests potential binding through hydrogen bonding and π–π interactions, which may modulate protein functions.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro assays demonstrated that certain analogs inhibited cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. In particular, its analogs were evaluated for their ability to inhibit tyrosinase activity, which is crucial in melanin production. This inhibition could be beneficial for treating hyperpigmentation disorders .

Antimicrobial Properties

Preliminary research also indicates that this compound may possess antimicrobial activity. Studies involving bacterial strains have shown that certain derivatives can inhibit growth effectively, suggesting a potential role in antibiotic development .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Tyrosinase Inhibition :
    • Study : Analog compounds were tested for their ability to inhibit tyrosinase in B16F10 cells.
    • Findings : Compounds demonstrated effective inhibition at concentrations as low as 20 µM without significant cytotoxicity .
  • Cytotoxicity Assessment :
    • Study : Evaluated the cytotoxic effects of various analogs on cancer cell lines.
    • Findings : Some analogs showed potent cytotoxic effects while others maintained cell viability at higher concentrations .

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